molecular formula C12H11N3OS2 B5521317 4-amino-2-(ethylamino)-5-(2-thienylcarbonyl)thiophene-3-carbonitrile

4-amino-2-(ethylamino)-5-(2-thienylcarbonyl)thiophene-3-carbonitrile

Cat. No. B5521317
M. Wt: 277.4 g/mol
InChI Key: TXBXBBFFDOLOPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives like 4-amino-2-(ethylamino)-5-(2-thienylcarbonyl)thiophene-3-carbonitrile often involves multistep reactions, starting from simpler thiophene compounds. One approach involves the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride to produce ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates, indicating the versatility of thiophene derivatives in synthesis pathways (Maruoka, Yamagata, & Yamazaki, 1993).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by their heterocyclic cores, which significantly influence their chemical behavior and interactions. NMR and X-ray diffraction techniques are commonly used for structural elucidation. For instance, 2-amino-4-(2-naphthyl)­thiophene-3-carbo­nitrile, a related thiophene derivative, has been studied for its structure, revealing the orientation of its naphthalene and thiophene groups nearly perpendicular to one another, highlighting the diverse structural possibilities within thiophene derivatives (Çoruh, Tümer, Vázquez-López, & Demir, 2005).

Chemical Reactions and Properties

Thiophene derivatives engage in a wide array of chemical reactions, underscoring their reactivity and functional versatility. For example, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrates the compound's ability to act as a precursor for further chemical modifications, leading to products with significant antimicrobial activity (Puthran et al., 2019).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of thiophene derivatives under various conditions. These properties are determined by the compound's molecular structure and influence its application potential. The conformational color polymorphism of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile, showing different crystal forms and colors, illustrates the significance of physical properties in the practical use of these compounds (He et al., 2001).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches to Thieno Derivatives : Research by El-Meligie et al. (2020) explores versatile synthetic routes to create thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, showcasing the potential of thiophene derivatives in developing new chemical entities. This work highlights the adaptability of thiophene compounds in synthesizing complex molecules, potentially including the compound (El-Meligie et al., 2020).

  • Facile Synthesis Under Aqueous Conditions : A study by Abaee and Cheraghi (2013) presents a four-component Gewald reaction, facilitating the room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene. This method signifies an efficient approach to synthesize thiophene derivatives, possibly applicable to the compound of interest (Abaee & Cheraghi, 2013).

Potential Pharmacological Activities

  • Pharmacological Activities of Thiophene Derivatives : An investigation by Amr et al. (2010) on novel thiophene derivatives reveals their antiarrhythmic, serotonin antagonist, and antianxiety activities. Such findings suggest that structurally related thiophene compounds, including 4-amino-2-(ethylamino)-5-(2-thienylcarbonyl)thiophene-3-carbonitrile, could have significant pharmacological implications (Amr et al., 2010).

Material Science Applications

  • Optical and Photovoltaic Properties : Research by Zeyada et al. (2016) on the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, a class closely related to thiophene derivatives, showcases the application of these compounds in material sciences, particularly in organic–inorganic photodiode fabrication. The findings indicate the relevance of thiophene derivatives in developing materials with unique optical and photovoltaic properties (Zeyada et al., 2016).

properties

IUPAC Name

4-amino-2-(ethylamino)-5-(thiophene-2-carbonyl)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS2/c1-2-15-12-7(6-13)9(14)11(18-12)10(16)8-4-3-5-17-8/h3-5,15H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBXBBFFDOLOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=C(S1)C(=O)C2=CC=CS2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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